molecular formula C6H6N4 B14137602 1H-Pyrazolo[3,4-C]pyridin-1-amine CAS No. 55271-15-3

1H-Pyrazolo[3,4-C]pyridin-1-amine

Katalognummer: B14137602
CAS-Nummer: 55271-15-3
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: AEJBZZALMHIMSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-C]pyridin-1-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties and biological activities to these compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridin-1-amine can be synthesized through various methods. One common approach involves the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid. This method yields the desired compound with high efficiency . Another method involves the use of phosphorus oxychloride in the presence of a 1,3-dicarbonyl compound, which also produces the compound in good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazolo[3,4-C]pyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[3,4-C]pyridin-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo[3,4-C]pyridin-1-amine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of an amine group, which imparts distinct reactivity and biological activity compared to other pyrazolopyridines .

Eigenschaften

CAS-Nummer

55271-15-3

Molekularformel

C6H6N4

Molekulargewicht

134.14 g/mol

IUPAC-Name

pyrazolo[3,4-c]pyridin-1-amine

InChI

InChI=1S/C6H6N4/c7-10-6-4-8-2-1-5(6)3-9-10/h1-4H,7H2

InChI-Schlüssel

AEJBZZALMHIMSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1C=NN2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.